セレン-D,L-エチオニン

概要

説明

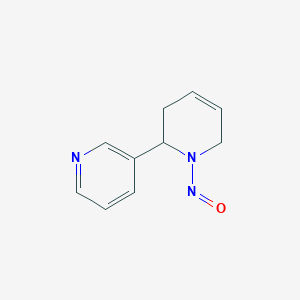

Roscovitine, also known as Seliciclib, is a small molecule that functions as a cyclin-dependent kinase inhibitor. It is a purine analog that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Roscovitine inhibits several cyclin-dependent kinases, which are crucial for cell cycle regulation, making it a promising candidate for cancer therapy .

科学的研究の応用

Roscovitine has a wide range of scientific research applications:

Cancer Research: It is extensively studied for its potential to inhibit cancer cell proliferation by targeting cyclin-dependent kinases.

Neurodegenerative Diseases: Roscovitine has shown promise in treating diseases like Alzheimer’s by reducing tau phosphorylation.

Viral Infections: It is being investigated for its antiviral properties, particularly against HIV and herpes simplex virus.

Inflammatory Diseases:

作用機序

Roscovitine exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. By binding to the ATP-binding site of these kinases, roscovitine prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. The primary molecular targets include cyclin-dependent kinase 2, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. These kinases play crucial roles in regulating the cell cycle, transcription, and apoptosis .

Safety and Hazards

生化学分析

Biochemical Properties

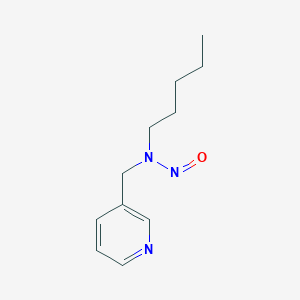

Seleno-D,L-ethionine is involved in various biochemical reactions. It is a substrate for methionine adenosyltransferase . It plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant .

Cellular Effects

Seleno-D,L-ethionine has significant effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis .

Molecular Mechanism

At the molecular level, Seleno-D,L-ethionine exerts its effects through various mechanisms. It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . It also plays a role in the formation and recycling of glutathione, a key endogenous antioxidant .

Metabolic Pathways

Seleno-D,L-ethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .

準備方法

Synthetic Routes and Reaction Conditions

Roscovitine is synthesized through a multi-step process that involves the formation of a purine core structure. The synthesis typically starts with the preparation of 6-benzylamino-9-isopropylpurine, which is then further modified to introduce the necessary functional groups. The key steps include:

Formation of the purine core: This involves the reaction of appropriate starting materials under controlled conditions to form the purine ring.

Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, amination, and hydroxylation.

Purification: The final product is purified using techniques like recrystallization and chromatography to obtain high-purity roscovitine.

Industrial Production Methods

Industrial production of roscovitine follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

Roscovitine undergoes various chemical reactions, including:

Oxidation: Roscovitine can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction reactions can modify the functional groups on the purine ring.

Substitution: Substitution reactions can introduce different substituents on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of roscovitine, such as carboxylic acids, alcohols, and substituted purines. These derivatives are often studied for their potential biological activities .

類似化合物との比較

Roscovitine is compared with other cyclin-dependent kinase inhibitors such as:

Flavopiridol: Another cyclin-dependent kinase inhibitor with a broader range of kinase targets.

Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, used primarily in breast cancer treatment.

Uniqueness

Roscovitine’s uniqueness lies in its selectivity for cyclin-dependent kinase 2, cyclin-dependent kinase 7, and cyclin-dependent kinase 9, making it a valuable tool for studying cell cycle regulation and a promising candidate for targeted cancer therapy .

特性

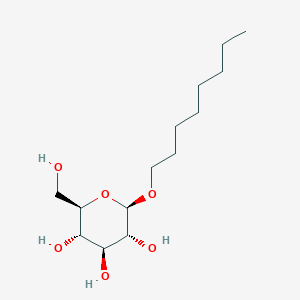

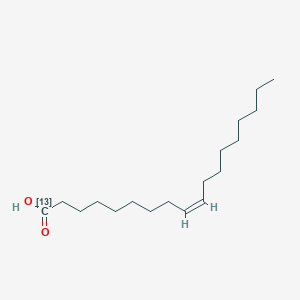

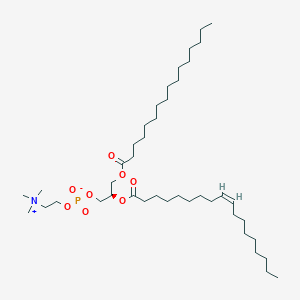

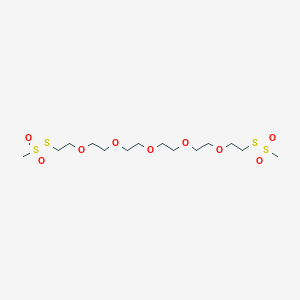

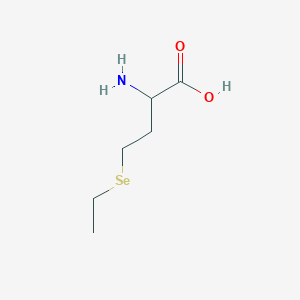

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?

A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。